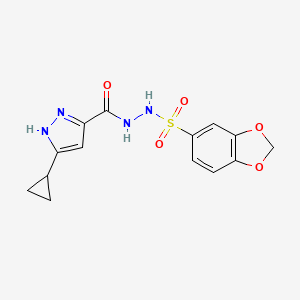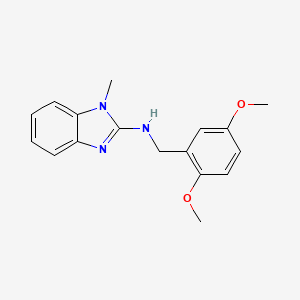
N'-(1,3-benzodioxol-5-ylsulfonyl)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’~5~-[(3-CYCLOPROPYL-1H-PYRAZOL-5-YL)CARBONYL]-1,3-BENZODIOXOLE-5-SULFONOHYDRAZIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a pyrazole ring, a benzodioxole ring, and a sulfonohydrazide group, making it a unique and versatile molecule in organic chemistry.
Méthodes De Préparation
The synthesis of N’~5~-[(3-CYCLOPROPYL-1H-PYRAZOL-5-YL)CARBONYL]-1,3-BENZODIOXOLE-5-SULFONOHYDRAZIDE involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3-cyclopropyl-1H-pyrazol-5-amine with 2-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine at room temperature . This intermediate is then further reacted with appropriate reagents to form the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
N’~5~-[(3-CYCLOPROPYL-1H-PYRAZOL-5-YL)CARBONYL]-1,3-BENZODIOXOLE-5-SULFONOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings to control the reaction rate and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N’~5~-[(3-CYCLOPROPYL-1H-PYRAZOL-5-YL)CARBONYL]-1,3-BENZODIOXOLE-5-SULFONOHYDRAZIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N’~5~-[(3-CYCLOPROPYL-1H-PYRAZOL-5-YL)CARBONYL]-1,3-BENZODIOXOLE-5-SULFONOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to a protein active site, blocking its function and thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
N’~5~-[(3-CYCLOPROPYL-1H-PYRAZOL-5-YL)CARBONYL]-1,3-BENZODIOXOLE-5-SULFONOHYDRAZIDE can be compared with other similar compounds, such as:
3-Amino-5-cyclopropyl-1H-pyrazole: A precursor in the synthesis of the target compound.
N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-(2-naphthyl)acetamide: Another compound with a similar pyrazole ring structure
Propriétés
Formule moléculaire |
C14H14N4O5S |
|---|---|
Poids moléculaire |
350.35 g/mol |
Nom IUPAC |
N'-(1,3-benzodioxol-5-ylsulfonyl)-5-cyclopropyl-1H-pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C14H14N4O5S/c19-14(11-6-10(15-16-11)8-1-2-8)17-18-24(20,21)9-3-4-12-13(5-9)23-7-22-12/h3-6,8,18H,1-2,7H2,(H,15,16)(H,17,19) |
Clé InChI |
IMRQINXKKCFCCL-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC(=NN2)C(=O)NNS(=O)(=O)C3=CC4=C(C=C3)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3-dimethyl-12-(1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B14941972.png)
![1-phenyl-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine](/img/structure/B14941973.png)
![N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide](/img/structure/B14941978.png)
![N-[1-({2-[(ethoxyacetyl)amino]ethyl}amino)-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexanecarboxamide](/img/structure/B14941983.png)
![2-[6-(5-Chloro-2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine](/img/structure/B14941990.png)
![Ethyl 4-[(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)amino]piperidine-1-carboxylate](/img/structure/B14942002.png)
![4-(1,3-benzodioxol-5-yl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B14942003.png)
![3-(4-Chlorophenyl)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942005.png)

![4-[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile](/img/structure/B14942010.png)
![(1E)-1-(4-chlorobenzylidene)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14942030.png)

![Ethyl 5-[2-hydroxy-4-(4-methoxyphenyl)butan-2-yl]-1,2-oxazole-3-carboxylate](/img/structure/B14942043.png)
